molecular formula C35H57N13O14S2 B612630 iRGD peptide CAS No. 1392278-76-0

iRGD peptide

Cat. No.: B612630
CAS No.: 1392278-76-0
M. Wt: 948.0 g/mol
InChI Key: YHTTWXCDIRTOQX-FQJIPJFPSA-N
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Description

The iRGD peptide (sequence: CRGDK/RGPD/EC) is a disulfide-bonded cyclic peptide that combines integrin-targeting and neuropilin-1 (NRP-1)-binding properties . Its mechanism involves a two-step process:

Integrin Binding: The RGD motif binds to αvβ3/αvβ5 integrins overexpressed on tumor vasculature and cancer cells .

Proteolytic Activation: Enzymatic cleavage exposes a C-terminal CendR motif (R/KXXR/K), which binds NRP-1, triggering tissue penetration and cellular internalization via macropinocytosis .

iRGD enhances tumor delivery of co-administered drugs or nanoparticles by up to 10-fold compared to conventional RGD peptides . It also exhibits intrinsic anti-metastatic activity by inhibiting β1 integrin-mediated adhesion and inducing chemorepulsion through NRP-1 .

Biological Activity

The iRGD peptide (CRGDKGPDC) is a cyclic peptide that has garnered significant attention in cancer research due to its unique biological activities, particularly its ability to enhance drug delivery to tumors and inhibit metastasis. This article explores the mechanisms by which iRGD operates, its applications in cancer therapy, and relevant research findings.

The biological activity of iRGD is primarily attributed to its dual-targeting capability, which allows it to bind to both integrins and neuropilin-1 (NRP-1) receptors that are overexpressed in tumor vasculature. The mechanism can be summarized in several key steps:

  • Binding to Integrins : The RGD motif within iRGD binds to αv integrins on tumor cells and endothelial cells, facilitating initial attachment.
  • Proteolytic Cleavage : After binding, iRGD is cleaved by proteases, exposing the CRGDK fragment that specifically binds to NRP-1.
  • Tumor Penetration : The interaction with NRP-1 triggers internalization and enhances the permeability of tumor blood vessels, allowing for deeper penetration into the tumor stroma.

This multistep process significantly improves the delivery of therapeutic agents, making iRGD a promising candidate for enhancing chemotherapy efficacy.

Research Findings

Numerous studies have demonstrated the effectiveness of iRGD in various cancer models. Below are some notable findings:

StudyFindings
Liu et al. (2015)Demonstrated that iRGD enhances the uptake of irinotecan-loaded silicasomes in pancreatic cancer models, leading to improved survival rates (from 29% to 57%) and reduced metastasis .
Sugahara et al. (2010)Showed that iRGD inhibits spontaneous metastasis in mice by inducing chemorepulsion and inhibiting tumor cell migration through a CendR-dependent mechanism .
Wang et al. (2020)Found that co-administration of iRGD with chemotherapeutics significantly increased drug distribution within tumors compared to controls .
Puig-Saus et al. (2018)Reported that inserting iRGD into an oncolytic adenovirus improved tumor control and extended survival in xenograft models .

Case Studies

  • Pancreatic Cancer Model :
    • In a study by Liu et al., iRGD was used in conjunction with silicasome carriers loaded with irinotecan. The results indicated a marked enhancement in drug delivery efficiency and overall survival rates in KRAS-induced pancreatic ductal adenocarcinoma models .
  • Lung Cancer Study :
    • Co-administration of iRGD with HPRP-A1 peptides showed increased anticancer activity against A549 non-small cell lung cancer cells, demonstrating enhanced cellular uptake and apoptosis induction compared to treatment with HPRP-A1 alone .
  • Colorectal Cancer :
    • Research involving iRGD-conjugated nanoparticles revealed significant anti-invasive effects in colorectal cancer cell lines, highlighting its potential for targeted therapy .

Advantages of Using iRGD

The application of this compound presents several advantages in cancer treatment:

  • Enhanced Drug Delivery : By improving drug penetration into tumors, iRGD can potentially overcome the limitations associated with traditional chemotherapeutics that struggle to reach their targets effectively.
  • Reduced Side Effects : Targeted delivery minimizes exposure of healthy tissues to cytotoxic drugs, thereby reducing side effects.
  • Versatility : iRGD can be used with various therapeutic agents, including chemotherapeutics and immunotherapies, enhancing their effectiveness .

Scientific Research Applications

Tumor Targeting and Drug Delivery

Mechanism of Action:

  • The iRGD peptide binds initially to αv integrins prevalent in tumor blood vessels, triggering proteolytic cleavage that exposes the CRGDK fragment.
  • This fragment subsequently binds to neuropilin-1, promoting deeper penetration into the tumor microenvironment.

Applications in Drug Delivery:

  • Nanoparticle Conjugation: iRGD-modified nanoparticles have shown improved tumor absorption when administered intravenously. For instance, Wang et al. demonstrated that iRGD-modified iron oxide nanoworms enhanced MRI signal intensity in tumors compared to traditional methods .
  • Chemotherapeutic Delivery: The co-administration of iRGD with chemotherapeutic agents has been shown to significantly increase their efficacy. Studies indicate that iRGD enhances the distribution of drugs like doxorubicin throughout tumor tissues, leading to better therapeutic outcomes and reduced side effects .
Study Peptide/Drug Combination Outcome
Wang et al. (2017)iRGD + DoxorubicinImproved tumor penetration and survival rates
Akashi et al. (2019)iRGD + GemcitabineSignificant tumor reduction in pancreatic models
Lao et al. (2020)TP5-iRGD + ThymopoietinEnhanced melanoma progression inhibition

Imaging Applications

Enhanced Imaging Techniques:

  • iRGD has been utilized to improve imaging modalities for cancer detection. The peptide's ability to selectively penetrate tumors allows for more accurate imaging of malignant tissues.
  • Sugahara et al. demonstrated that iRGD-linked imaging agents could effectively target tumors in vivo, providing clear visualization through MRI techniques .

Case Studies:

  • Near-Infrared Fluorescence Imaging: Ye et al. synthesized near-infrared fluorescence-labeled iRGD peptides that successfully localized tumors in animal models, showcasing the peptide's potential for real-time imaging applications .

Therapeutic Strategies

Combination Therapies:

  • The integration of iRGD into various therapeutic frameworks has shown promise in enhancing treatment efficacy:
    • Oncolytic Viruses: Puig-Saus et al. incorporated iRGD into oncolytic adenoviruses, resulting in improved penetration and antitumor effects in xenograft models .
    • Immunotherapy Enhancement: Recent studies indicate that using iRGD can amplify the effects of immune checkpoint inhibitors by improving drug delivery to tumor sites .

Innovative Approaches:

  • Researchers have explored modifying existing peptides with iRGD to enhance their stability and solubility while maintaining their targeting capabilities. For example, the ATAP-iRGD modification has shown improved selective delivery to tumors with significant reductions in tumor size observed in animal studies .

Q & A

Basic Research Questions

Q. What is the molecular mechanism underlying iRGD-mediated tumor targeting and tissue penetration?

iRGD binds to integrin αvβ3 via its RGD motif, triggering proteolytic cleavage to expose a CendR motif (R/KXXR/K) that interacts with neuropilin-1 (NRP-1). This dual binding activates endocytic transport, enabling deep tumor penetration . Methodologically, validate this mechanism using:

  • Integrin αvβ3/NRP-1 knockout models to assess receptor dependency.
  • Mass spectrometry (e.g., MALDI-TOF) to confirm peptide cleavage and degradation products .
  • Competitive binding assays with unlabeled RGD peptides (e.g., c(RGDfK) ) to evaluate selectivity.

Q. What experimental models are optimal for initial validation of iRGD’s tumor-targeting efficacy?

Use orthotopic or patient-derived xenograft (PDX) models with confirmed αvβ3/NRP-1 expression. Key steps:

  • Immunohistochemistry to quantify receptor density in tumor vasculature .
  • Optical/PET imaging (e.g., using 64Cu-DOTA or 18F-BEM-labeled iRGD analogs) to track tumor accumulation .
  • Pharmacokinetic studies comparing free drugs versus iRGD-conjugated formulations .

Q. How does iRGD compare to conventional cyclic RGD peptides in integrin binding and tumor penetration?

iRGD exhibits lower αvβ3 affinity than c(RGDfK) but superior tumor penetration due to NRP-1-mediated transport. Experimental approaches:

  • Surface plasmon resonance (SPR) to measure binding kinetics .
  • 3D tumor spheroids to assess penetration depth via confocal microscopy .
  • In vivo biodistribution studies using dual-labeled probes (e.g., fluorescent/PET) .

Advanced Research Questions

Q. How can iRGD be structurally modified to enhance isoform selectivity (e.g., αvβ3 vs. αvβ5)?

  • Alanine scanning mutagenesis to identify residues critical for integrin isoform binding .
  • Conformational analysis via NMR or molecular dynamics simulations to optimize peptide rigidity .
  • Peptide libraries with non-natural amino acids (e.g., D-amino acids) to improve stability and selectivity .
  • In vitro selectivity assays using recombinant integrin isoforms .

Q. What methodologies address discrepancies in iRGD efficacy across tumor models (e.g., reproducibility challenges)?

Contradictory findings (e.g., failed co-administration efficacy ) require:

  • Preclinical validation of peptide activity via SPR or cell adhesion assays prior to in vivo use .
  • Biomarker stratification (e.g., NRP-1 expression levels in tumors) using RNA-seq or flow cytometry .
  • Standardized dosing protocols (e.g., molar ratio of iRGD to therapeutic payload) .

Q. How do co-administration strategies influence iRGD’s pharmacokinetics and therapeutic synergy?

Co-injecting iRGD with chemotherapeutics enhances passive targeting (EPR effect) and active transport. Key considerations:

  • Temporal sequencing : Administer iRGD 30–60 minutes before therapeutics to prime tumor vasculature .
  • Dose optimization : Use molar ratios of 1:10 (iRGD:drug) to avoid receptor saturation .
  • Toxicity profiling : Monitor off-target effects (e.g., renal clearance) via serum creatinine/BUN assays .

Q. What analytical techniques quantify iRGD’s tumor penetration and drug delivery efficiency?

  • Multiphoton microscopy for real-time visualization of peptide extravasation .
  • LC-MS/MS to measure intratumoral drug concentrations .
  • Microdialysis to sample interstitial fluid and quantify unbound drug levels .

Q. Methodological Tables

Table 1. Key Receptors and Assays for iRGD Characterization

ReceptorAssay TypeReadoutReference
Integrin αvβ3Competitive SPRKD values vs. c(RGDfK)
NRP-1Fluorescence polarizationBinding affinity (nM)
Tumor tissueMALDI-TOF imagingSpatial distribution

Table 2. Strategies to Improve iRGD Reproducibility

ChallengeSolutionReference
Variable NRP-1 levelsPre-screen tumors via IHC/RNA-seq
Batch-to-batch variabilityRequest peptide content analysis (HPLC)
Off-target toxicityUse renal/hepatic function tests

Comparison with Similar Compounds

Conventional Cyclic RGD Peptides (e.g., c(RGDfK))

Property iRGD c(RGDfK)
Structure Cyclic (9-amino acid), CendR motif Cyclic pentapeptide, no CendR motif
Targets αvβ3/αvβ5 integrins + NRP-1 αvβ3/αvβ5 integrins only
Tumor Penetration Deep tissue penetration via NRP-1 Limited to vascular targeting
Drug Delivery Efficacy 500% higher tumor accumulation than CRGDC Lower due to lack of penetration mechanism
Therapeutic Role Anti-metastatic, chemorepulsive Primarily diagnostic imaging

Key Findings :

  • c(RGDfK) exhibits higher αvβ3 binding affinity but lacks enzymatic activation for tissue penetration .
  • iRGD outperforms c(RGDfK) in delivering payloads to hypoxic tumor regions .

Non-CendR Control Peptides (e.g., CRGDC, iRGE)

  • Fails to penetrate tumors or inhibit metastasis .
  • iRGE: A variant of iRGD lacking the RGD motif. Binds NRP-1 but cannot initiate integrin-mediated targeting, resulting in 60% lower tumor accumulation .

Mechanistic Insight :
The CendR motif is critical for NRP-1-mediated internalization. CRGDC and iRGE highlight the necessity of dual targeting (integrin + NRP-1) for effective delivery .

Sema3A-Derived Peptide

A 22-amino acid peptide from Sema3A’s C-terminus shares iRGD’s NRP-1-binding CendR motif. Both induce cytoskeletal collapse and chemorepulsion . However, Sema3A-derived peptides lack integrin-targeting RGD sequences, limiting their tumor specificity .

LyP-1 and CK3 Peptides

  • LyP-1 : A tumor-penetrating peptide targeting p32/GRP76. While effective in lymphatic tumors, it lacks integrin-binding capability and has narrower application than iRGD .

Engineered iRGD Analogs

Modified iRGD analogs (e.g., DOTA-Cys-iRGD) enable dual-modality imaging (optical/PET) and show 3–5× higher tumor retention than non-targeted probes . These modifications retain the CendR motif’s functionality while expanding diagnostic applications .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Linear iRGD Precursors

The foundation of iRGD production lies in solid-phase peptide synthesis (SPPS), which enables precise control over amino acid sequence assembly. Studies uniformly employ Fmoc (fluorenylmethyloxycarbonyl) chemistry due to its compatibility with acid-labile side-chain protections . The linear peptide chain is constructed on Rink amide resin, which provides a stable amide linkage for subsequent cyclization.

Resin Activation and Amino Acid Coupling

The MBHA Rink amide resin is pre-treated with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from the initial amino acid . Each subsequent residue—Cys(Acm), Arg(Pbf), Gly, Asp(OtBu), Lys(Boc), Pro, and others—is coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent in the presence of N-methyl morpholine (NMM) . Coupling efficiencies exceeding 98% are achieved by optimizing molar ratios (3:1 amino acid-to-resin excess) and reaction times (20–30 minutes per residue) .

Terminal Modifications

N-terminal acetylation and C-terminal amidation are critical for enhancing proteolytic stability. For example, Source acetylates the N-terminal cysteine using acetic anhydride, while C-terminal amidation is achieved by using Rink amide resin, which inherently generates a carboxamide upon cleavage . These modifications reduce enzymatic degradation without altering integrin-binding affinity .

Cyclization Strategies for Disulfide Bridge Formation

Cyclization via a disulfide bond between cysteine residues is essential for iRGD’s tumor-targeting activity. Two primary methods dominate the literature: thallium trifluoroacetate-mediated oxidation and air oxidation .

Thallium Trifluoroacetate (Tl(OOCCF₃)₃)

This reagent facilitates rapid disulfide bond formation on solid support. After linear synthesis, the resin-bound peptide is treated with 0.1 M Tl(OOCCF₃)₃ in DMF for 2–4 hours, achieving >95% cyclization efficiency . The reaction mechanism involves thallium(III) oxidizing cysteine thiols to form a cyclic dimer, which is stabilized by the Acm (acetamidomethyl) protecting groups . Post-cyclization, the Acm groups are retained to prevent over-oxidation.

Air Oxidation

Alternative protocols use diluted aqueous solutions (pH 8.0) under atmospheric oxygen, though this method requires extended reaction times (24–48 hours) and yields lower cyclization rates (~70%) . It is less favored due to risks of side reactions, such as methionine oxidation or aspartimide formation.

Cleavage and Purification Protocols

Resin Cleavage

Peptides are cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails. A typical mixture of TFA:thioanisole:triisopropylsilane:water (90:5:2.5:2.5) simultaneously removes acid-labile protecting groups (e.g., OtBu from Asp, Boc from Lys, Pbf from Arg) . The reaction is quenched with cold diethyl ether, precipitating the crude peptide as a white powder.

High-Performance Liquid Chromatography (HPLC)

Purification employs reverse-phase HPLC with C18 columns and gradients of acetonitrile/water containing 0.1% TFA. For iRGD, a gradient from 10% to 80% acetonitrile over 30 minutes achieves baseline separation of cyclic and linear forms . Semi-preparative columns (250 × 10 mm) operated at 4 mL/min yield >98% purity, as confirmed by analytical HPLC .

Purification Parameter Conditions Source
ColumnXBridge BEH130 C18 (10 μm, 250 × 10 mm)
Gradient10–80% acetonitrile in 30 min
Flow Rate4 mL/min
DetectionUV at 230 nm

Structural Confirmation and Quality Control

Mass Spectrometry

Matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) mass spectrometry validate molecular weights. For iRGD, the observed m/z of 1551.2295 ([M+H]⁺) matches the theoretical m/z of 1551.7201 . Disulfide bond integrity is confirmed by treating the peptide with tris(2-carboxyethyl)phosphine (TCEP), which reduces the cyclic form to a linear peptide with a +2 Da mass shift .

Analytical HPLC

Peptide homogeneity is assessed using C18 analytical columns (4.6 × 250 mm, 5 μm). The cyclic iRGD elutes at 14.12 min, while its reduced form elutes later (14.53 min) due to increased hydrophilicity .

Modified iRGD Analogs and Conjugates

Fluorescent Probes

Source details the synthesis of Cy5.5-labeled iRGD by conjugating Cy5.5-NHS ester to the N-terminal cysteine. The reaction achieves 39% yield after HPLC purification, with MALDI-TOF confirming a mass of 2202.9662 ([M+H]⁺) .

Antibody-Peptide Conjugates

A glycoengineering approach links iRGD to anti-PD-1 antibodies via fucosyltransferase-mediated glycosylation. The LacNAc-conju platform attaches GDP-Fuc-iRGD to Fc-glycans, achieving a peptide-to-antibody ratio of 1.88:1 . ESI-MS confirms the conjugate mass of 148,833 Da .

Challenges and Optimization Strategies

Cyclization Efficiency

Thallium-based methods, while efficient, pose toxicity concerns. Alternatives like iodine oxidation in methanol:water (1:1) are explored but yield suboptimal cyclization (~80%) .

Scalability

SPPS is limited by resin loading capacity (typically 0.2–0.5 mmol/g). Large-scale production may require segment condensation or native chemical ligation, though these methods remain underdeveloped for iRGD.

Properties

IUPAC Name

(6S,9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTTWXCDIRTOQX-FQJIPJFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392278-76-0
Record name IRGD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392278760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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